5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide
Description
This compound is a benzamide derivative featuring dual N-substituents: a furan-2-ylmethyl group and a pyridin-2-ylmethyl moiety.
Properties
Molecular Formula |
C19H17ClN2O3 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-18-8-7-14(20)11-17(18)19(23)22(13-16-6-4-10-25-16)12-15-5-2-3-9-21-15/h2-11H,12-13H2,1H3 |
InChI Key |
NRHPWOJOPNNSMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(furan-2-yl)methyl]-2-methoxy-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Furan Moiety: The furan moiety can be introduced via a nucleophilic substitution reaction. For example, furan-2-ylmethanol can be reacted with a suitable leaving group on the benzamide core.
Introduction of the Pyridine Moiety: The pyridine moiety can be introduced similarly through a nucleophilic substitution reaction using pyridin-2-ylmethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(furan-2-yl)methyl]-2-methoxy-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes and pathways.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(furan-2-yl)methyl]-2-methoxy-N-[(pyridin-2-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Heterocyclic Influence: The furan-2-ylmethyl group (as in the target compound and ) may enhance metabolic stability compared to purely aromatic substituents (e.g., phenyl in ) .
Methoxy/Chloro Positioning :
- The 2-methoxy-5-chloro substitution pattern is conserved in many analogs (e.g., ) and is associated with π-π stacking interactions in enzyme binding pockets .
- Replacement of methoxy with bulkier groups (e.g., ethylsulfonyl in ) reduces PD-L1 inhibition efficacy but may alter pharmacokinetics .
Biological Activity Trends: Sulfonamide-linked derivatives (e.g., ) show moderate PD-L1 inhibition (50–57%), whereas pyrimidine-based analogs () prioritize structural novelty over immediate efficacy . Dual N-substituents (e.g., furan + pyridine in the target) are rare in the literature but may synergize for multitarget activity .
Biological Activity
5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound with a complex structure characterized by a benzamide core, furan, and pyridine moieties. Its molecular formula is C₁₉H₁₇ClN₂O₃, and it has a molecular weight of 356.8 g/mol. The unique arrangement of functional groups in this compound suggests potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound features:
- Chloro substituent at the 5-position of the benzamide ring.
- Methoxy group at the 2-position.
- Furan and pyridine side chains , contributing to its reactivity and biological properties.
Biological Activity Overview
The biological activity of 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide has been explored in various contexts, particularly focusing on its potential as an anticancer agent and its interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzamide have shown promising results in inhibiting cell proliferation in human cancer models.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-chloro-N-(furan-2-ylmethyl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide | A549 (lung) | TBD | Induces apoptosis |
| 5-chloro-N-(4-sulphamoylphenyl)benzamide derivatives | MCF7 (breast) | 3.3 | Cell cycle arrest |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 (laryngeal) | 3.25 | Cytotoxicity via apoptosis |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The presence of the furan and pyridine rings may enhance binding affinity to specific enzymes or receptors.
- Cell Cycle Modulation : Similar benzamide derivatives have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with halogen substituents can increase oxidative stress within cells, contributing to their cytotoxic effects.
Case Studies
-
Study on Antitumor Activity : A recent investigation into the anticancer properties of related compounds demonstrated that those with similar furan and pyridine functionalities exhibited significant inhibition of tumor growth in vitro and in vivo models.
- Results Summary : Compounds were evaluated against multiple cancer cell lines, showing IC50 values ranging from 1.55 µM to 42.30 µM depending on the specific structural modifications.
- Mechanistic Insights : Another study focused on the interaction of similar benzamide derivatives with key proteins involved in cell proliferation and apoptosis pathways, revealing that these compounds can effectively disrupt normal cellular signaling processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
